molecular formula C19H24O3 B5098622 4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene

4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene

Cat. No.: B5098622
M. Wt: 300.4 g/mol
InChI Key: PFONQNFVYORRMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is an organic compound characterized by its complex structure, which includes a methoxyphenoxy group and a dimethylbenzene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methoxyphenol with 1,4-dibromobutane to form 4-(4-methoxyphenoxy)butane. This intermediate is then reacted with 1,2-dimethylbenzene under specific conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide, with the reaction being carried out under reflux.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form simpler hydrocarbons.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products Formed

    Oxidation: Formation of 4-[4-(4-methoxyphenoxy)butoxy]benzoic acid.

    Reduction: Formation of 4-[4-(4-methoxyphenoxy)butoxy]butane.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with biological macromolecules, potentially inhibiting or modulating their activity. The pathways involved may include the inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(2-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
  • 4-(4-methoxyphenyl)benzaldehyde
  • 4-(4-methylphenoxy)benzoic acid

Uniqueness

4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene is unique due to its specific structural arrangement

Properties

IUPAC Name

4-[4-(4-methoxyphenoxy)butoxy]-1,2-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-15-6-7-19(14-16(15)2)22-13-5-4-12-21-18-10-8-17(20-3)9-11-18/h6-11,14H,4-5,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFONQNFVYORRMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCCCCOC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.